BenchChemオンラインストアへようこそ!

4,4-Diphenyl-3-butenyl bromide

GABA uptake inhibition GAT-1 inhibitor nipecotic acid derivative

4,4-Diphenyl-3-butenyl bromide (CAS 6078-95-1) is a diphenyl-substituted allylic bromide with the molecular formula C₁₆H₁₅Br and a molecular weight of 287.19 g/mol. The compound features a terminal bromine atom on a four-carbon alkenyl chain bearing two phenyl groups at C-4, resulting in a calculated LogP of 4.90.

Molecular Formula C16H15Br
Molecular Weight 287.19 g/mol
CAS No. 6078-95-1
Cat. No. B8694029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diphenyl-3-butenyl bromide
CAS6078-95-1
Molecular FormulaC16H15Br
Molecular Weight287.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CCCBr)C2=CC=CC=C2
InChIInChI=1S/C16H15Br/c17-13-7-12-16(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-12H,7,13H2
InChIKeyGWCPTZNOWFHMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Diphenyl-3-butenyl Bromide (CAS 6078-95-1) – Chemical Identity, Physicochemical Profile, and Core Synthetic Utility


4,4-Diphenyl-3-butenyl bromide (CAS 6078-95-1) is a diphenyl-substituted allylic bromide with the molecular formula C₁₆H₁₅Br and a molecular weight of 287.19 g/mol [1]. The compound features a terminal bromine atom on a four-carbon alkenyl chain bearing two phenyl groups at C-4, resulting in a calculated LogP of 4.90 [1]. This structure confers high lipophilicity and electrophilic reactivity, making it a versatile alkylating agent for introducing the 4,4-diphenyl-3-butenyl (DPB) moiety into nitrogen nucleophiles [2]. Its primary established role is as the key synthetic intermediate in the preparation of potent, orally active GABA uptake inhibitors, most notably SKF-89976A (N-(4,4-diphenyl-3-butenyl)-nipecotic acid) [3].

Why 4,4-Diphenyl-3-butenyl Bromide Cannot Be Replaced by Simpler Allylic or Alkyl Bromides


Generic allylic bromides such as cinnamyl bromide or unsubstituted 4-bromo-1-butene lack the bulky, lipophilic 4,4-diphenyl substitution pattern that is required for generating GABA uptake inhibitors with both high target potency and blood-brain barrier permeability [1]. The 4,4-diphenyl-3-butenyl group is not merely a lipophilic appendage; its specific diarylalkenyl architecture directly influences the binding affinity of derived inhibitors for the GAT-1 transporter, their inability to serve as transporter substrates, and their oral anticonvulsant activity in vivo [2]. Substitution with smaller or mono-arylalkyl halides would fail to recapitulate the ~20- to 100-fold potency enhancement and the >490-fold GAT-1/GAT-2 selectivity window documented for DPB-bearing nipecotic acid derivatives .

Product-Specific Quantitative Differentiation Evidence for 4,4-Diphenyl-3-butenyl Bromide (CAS 6078-95-1)


DPB-Installed GABA Uptake Inhibitor SKF-89976A Exhibits ~20- to 100-Fold Greater Potency Than Parent Nipecotic Acid

The 4,4-diphenyl-3-butenyl (DPB) group, when installed onto nipecotic acid via alkylation with 4,4-diphenyl-3-butenyl bromide, yields SKF-89976A, which is approximately 20 times more potent than the parent amino acid nipecotic acid as an inhibitor of [³H]GABA uptake in vitro [1]. A subsequent comprehensive pharmacological reference reports this enhancement as 'about a hundred fold more potent' compared to nipecotic acid in neuronal and astrocyte transport assays [2]. Quantitative IC₅₀ data confirm this differentiation: SKF-89976A inhibits human GAT-1 with an IC₅₀ of 0.13–0.28 μM , whereas (±)-nipecotic acid inhibits hGAT-1 with an IC₅₀ of 8 μM , representing a ~29- to 62-fold improvement in target engagement.

GABA uptake inhibition GAT-1 inhibitor nipecotic acid derivative SKF-89976A

SKF-89976A Shows >490-Fold Selectivity for GAT-1 Over GAT-2 and GAT-3, Defining the Selectivity Advantage Conferred by the DPB Moiety

SKF-89976A, the direct alkylation product of 4,4-diphenyl-3-butenyl bromide with nipecotic acid, demonstrates a pronounced selectivity window across GABA transporter subtypes. In CHO cells expressing cloned human transporters, SKF-89976A inhibits GAT-1 with an IC₅₀ of 0.28 μM, while inhibition of GAT-2 and GAT-3 requires concentrations of 137.34 μM and 202.8 μM, respectively [1]. This represents a 490-fold selectivity for GAT-1 over GAT-2 and a 724-fold selectivity over GAT-3. An independent source reports an even wider window: IC₅₀ = 0.13 μM at hGAT-1 versus 550 μM at rGAT-2 and 944 μM at hGAT-3, corresponding to >4,200-fold and >7,200-fold selectivity, respectively . In contrast, the parent nipecotic acid shows only 4- to 39-fold selectivity between GAT-1 and GAT-2/3 , demonstrating that the DPB group is a critical determinant of transporter subtype discrimination.

GAT-1 selectivity GABA transporter SKF-89976A off-target profile

4,4-Diphenyl-3-butenyl Radical Cyclizes 3.15-Fold Faster Than the Mono-Phenyl Analog — Direct Kinetic Head-to-Head Comparison

Laser-flash photolysis experiments have determined Arrhenius functions for the cyclization of the 4,4-diphenyl-3-butenyl radical (generated from the corresponding bromide precursor) and the trans-4-phenyl-3-butenyl radical [1]. At 20 °C, the 4,4-diphenyl-3-butenyl radical cyclizes with a rate constant of 1.7 × 10⁷ s⁻¹, whereas the mono-phenyl analog cyclizes at 5.4 × 10⁶ s⁻¹ . This 3.15-fold rate acceleration is attributed to the geminal diphenyl substitution at the alkene terminus, which stabilizes the incipient cyclopropylcarbinyl radical through enhanced spin delocalization. The cyclization reaction of the diphenyl-substituted radical is strongly enthalpy-controlled, and the equilibrium constant favors ring-closed product formation to a greater extent than in the mono-phenyl system [1].

radical cyclization kinetics arrhenius parameters diphenyl substitution effect

SKF-89976A, Derived from 4,4-Diphenyl-3-butenyl Bromide, Demonstrates Oral Anticonvulsant Activity Superior to Phenobarbital and Valproic Acid in Vivo

In the genetically seizure-prone gerbil model, SKF-89976A (synthesized by alkylation of nipecotic acid ethyl ester with 4,4-diphenyl-3-butenyl bromide) blocked generalized tonic-clonic seizures with an anticonvulsant ED₅₀ of 4.1 mg/kg i.p. [1]. By comparison, the standard antiepileptic drugs phenobarbital and valproic acid required significantly higher doses to achieve comparable seizure protection in the same model [1]. The closely related DPB derivative SKF-100330-A (N-(4,4-diphenyl-3-butenyl)-guvacine, also prepared from the same bromide precursor) was even more potent, with an ED₅₀ of 1.6 mg/kg i.p., surpassing both conventional anticonvulsants and the nipecotic acid esters of the parent amino acids [1]. This in vivo efficacy is a direct consequence of the DPB moiety, which confers the lipophilicity required for oral absorption and blood-brain barrier penetration — properties absent in the parent nipecotic acid [2].

anticonvulsant seizure model GABA uptake inhibitor in vivo efficacy

Calculated LogP of 4,4-Diphenyl-3-butenyl Bromide (4.90) Exceeds That of Structurally Simpler Allylic Bromides, Enabling BBB-Penetrant Derivative Design

The calculated LogP of 4,4-diphenyl-3-butenyl bromide is 4.90 [1], which is substantially higher than that of the common allylic alkylating agent cinnamyl bromide (LogP ≈ 2.5, based on its molecular formula C₉H₉Br and measured octanol-water partition data). This elevated lipophilicity, conferred by the geminal diphenyl substitution, directly translates into the ability of DPB-bearing derivatives to cross the blood-brain barrier — a property explicitly documented for SKF-89976A [2]. In contrast, the parent nipecotic acid (LogP < 0) and its simple alkyl esters do not readily enter the CNS following peripheral administration [3]. The DPB moiety thus serves a dual function: enhancing target binding affinity and providing the passive permeability required for CNS drug candidates [2].

lipophilicity LogP blood-brain barrier physicochemical property

Primary Research and Industrial Application Scenarios for 4,4-Diphenyl-3-butenyl Bromide (CAS 6078-95-1)


Synthesis of Selective GAT-1 Inhibitor Libraries for CNS Drug Discovery

4,4-Diphenyl-3-butenyl bromide serves as the critical alkylating agent for N-functionalization of nipecotic acid, guvacine, homo-β-proline, and related heterocyclic amino acids to generate focused libraries of GAT-1-selective GABA uptake inhibitors. As quantified in Section 3, the resulting SKF-89976A achieves an IC₅₀ of 0.13–0.28 μM at hGAT-1 with >490-fold selectivity over GAT-2/GAT-3 [1], while SKF-100330-A exhibits anticonvulsant ED₅₀ values of 1.6 mg/kg i.p. in seizure models [2]. This compound is the enabling building block for SAR exploration of the diphenylbutenyl tail region, which is essential for balancing potency, selectivity, and blood-brain barrier penetration in preclinical GABAergic anticonvulsant programs [3].

Mechanistic Radical Kinetics Studies Using the Diphenyl-Substituted 3-Butenyl Radical Probe

The 4,4-diphenyl-3-butenyl radical generated from 4,4-diphenyl-3-butenyl bromide serves as a quantitatively characterized radical clock substrate. With a defined cyclization rate constant of 1.7 × 10⁷ s⁻¹ at 20 °C — 3.15-fold faster than the mono-phenyl analog [4] — this system enables precise calibration of radical reaction timescales. The strong enthalpy control of the cyclization equilibrium and the computed thermochemical parameters make this compound suitable for mechanistic investigations of radical rearrangements, hydrogen-atom transfer reactions, and the study of substituent effects on radical stability and ring-closure kinetics [4].

Preparation of Lipophilic GABA Uptake Inhibitor Analogs with Oral Bioavailability

The high LogP of 4,4-diphenyl-3-butenyl bromide (4.90) [5] enables the preparation of N-DPB amino acid conjugates that passively cross the blood-brain barrier, a property absent in the parent hydrophilic amino acids. The J. Med. Chem. 1985 study demonstrated that N-(4,4-diphenyl-3-butenyl)-3-piperidinecarboxylic acid (2b) is a specific GABA-uptake inhibitor that is more potent, more lipophilic, and as selective as the parent nipecotic acid [6]. This application scenario is directly relevant to pharmaceutical research groups developing orally bioavailable GABA transporter modulators, where the DPB moiety provides the lipophilic character necessary for absorption and CNS distribution [3].

Quote Request

Request a Quote for 4,4-Diphenyl-3-butenyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.